

## Spectroscopic Profile of 2-Bromo-4fluoroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-4-fluoroaniline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-fluoroaniline**, a key building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in complex synthetic pathways.

## **Spectroscopic Data Summary**

The empirical formula for **2-Bromo-4-fluoroaniline** is C<sub>6</sub>H<sub>5</sub>BrFN, with a molecular weight of 190.01 g/mol .[1][2] Spectroscopic analysis confirms the presence of a substituted benzene ring containing an amine group, a bromine atom, and a fluorine atom. The quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses are summarized below.

### Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR) Spectrum

The  ${}^{1}$ H NMR spectrum of **2-Bromo-4-fluoroaniline** in a suitable deuterated solvent, such as CDCl<sub>3</sub>, exhibits signals corresponding to the aromatic protons and the amine protons. The chemical shifts ( $\delta$ ) are influenced by the electronic effects of the substituents on the aromatic ring.



Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	~3.7	Broad Singlet	-	-NH <sub>2</sub>
2	~6.6 - 7.2	Multiplet	-	Aromatic H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

<sup>13</sup>C NMR (Carbon-13 NMR) Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Signal	Chemical Shift (ppm)	Assignment
1	~102 - 150	Aromatic C

Note: The signals for carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.

### Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Bromo-4-fluoroaniline** reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.



Frequency (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3400 - 3500	N-H Stretch (asymmetric)	Medium
3300 - 3400	N-H Stretch (symmetric)	Medium
1600 - 1650	N-H Bend (scissoring)	Strong
1450 - 1600	C=C Aromatic Ring Stretch	Medium-Strong
1200 - 1300	C-N Stretch	Medium
1100 - 1250	C-F Stretch	Strong
600 - 800	C-Br Stretch	Medium-Strong

## Mass Spectrometry (MS) Data

Mass spectrometry, particularly using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, <sup>79</sup>Br and <sup>81</sup>Br, which are in an approximate 1:1 ratio. This results in a pair of peaks (M and M+2) for bromine-containing fragments.

m/z	Relative Intensity	Assignment
189	High	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br)
191	High	[M+2] <sup>+</sup> (Molecular ion with <sup>81</sup> Br)
110	Moderate	[M - Br]+ (Loss of Bromine radical)
83	Moderate	Further fragmentation of the aromatic ring

Note: The relative intensities are approximate and can vary based on the ionization method and energy.



## **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-25 mg of 2-Bromo-4-fluoroaniline.
  - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
  - Filter the solution through a pipette with a small cotton or glass wool plug into a clean
     NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimize the resolution.
- Data Acquisition:
  - For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and lower gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and a longer acquisition time are typically required compared to <sup>1</sup>H NMR.[3][4] A relaxation delay of 1-2 seconds is common for qualitative spectra.



### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
- Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.
- Perform baseline correction.

# Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)

- · Sample Preparation:
  - Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be recorded.
  - Place a small amount of solid 2-Bromo-4-fluoroaniline directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Instrument Setup:
  - Apply pressure using the instrument's clamp to ensure good contact between the sample and the ATR crystal.
- Data Acquisition:
  - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).
- Data Processing:
  - The acquired spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.



• Label the significant peaks with their corresponding wavenumbers (cm<sup>-1</sup>).

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- · Sample Preparation:
  - Prepare a dilute solution of 2-Bromo-4-fluoroaniline (approximately 10-100 μg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5][6]
  - Ensure the sample is free of non-volatile materials.
- Instrument Setup:
  - Set the GC oven temperature program to effectively separate the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
  - Set the injector temperature to ensure complete vaporization of the sample without thermal decomposition.
  - Use an appropriate capillary column (e.g., a non-polar DB-5 type column).
  - Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).
     Electron ionization (EI) at 70 eV is a standard method.
- Data Acquisition:
  - Inject a small volume (typically 1 μL) of the sample solution into the GC inlet.
  - The GC will separate the components of the sample, and as they elute from the column,
     they will enter the mass spectrometer for ionization and detection.
- Data Processing:
  - The data system will generate a total ion chromatogram (TIC) and mass spectra for the peaks in the chromatogram.
  - Identify the peak corresponding to 2-Bromo-4-fluoroaniline based on its retention time.

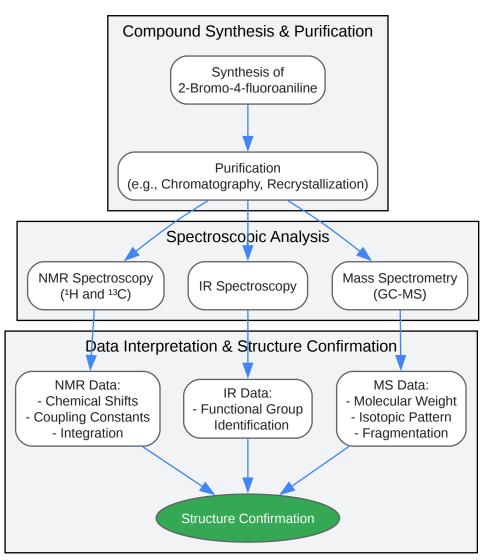


 Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

### **Visualized Workflow**

The logical flow of spectroscopic analysis for the characterization of an organic compound like **2-Bromo-4-fluoroaniline** is depicted in the following diagram.

Spectroscopic Analysis Workflow for 2-Bromo-4-fluoroaniline



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-4-fluoroaniline**.



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